Isopropyl Myristate

Description

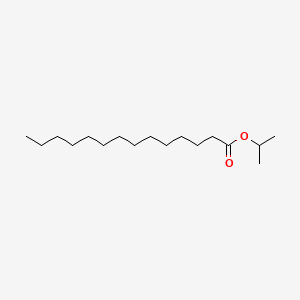

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXISYYRBXTVTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026838 | |

| Record name | Isopropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley], colourless to pale yellow, odourless liquid | |

| Record name | Tetradecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

588 K (315 °C) at 760 mm Hg, 192.00 to 193.00 °C. @ 20.00 mm Hg | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol, Soluble in ether, very soluble in acetone, benzene; insoluble in water, insoluble in water and glycerol; soluble in alcohol | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8532 g/cu cm at 20 °C, 0.847 - 0.855 | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000935 [mmHg], 9.35X10-5 mm Hg at 25 °C | |

| Record name | Isopropyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids., Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid of low viscosity, Colorless oil | |

CAS No. |

110-27-0 | |

| Record name | Isopropyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl myristate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl myristate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPYL MYRISTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RE8K4LNJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Approximately 3 °C, 3 °C | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of High-Purity Isopropyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity Isopropyl Myristate (IPM), an ester widely utilized in the pharmaceutical, cosmetic, and personal care industries for its excellent emollient, solvent, and penetration-enhancing properties.[1][2][3][4][5] This document details established methodologies, experimental protocols, and analytical techniques to ensure the production and verification of IPM meeting stringent purity requirements.

Introduction to this compound

This compound (C₁₇H₃₄O₂) is the ester formed from the reaction of myristic acid, a 14-carbon saturated fatty acid, and isopropyl alcohol. Its chemical structure, C₁₃H₂₇COOCH(CH₃)₂, imparts unique physicochemical properties, including low viscosity, high chemical stability, and excellent solubility for lipophilic active ingredients. In pharmaceutical formulations, IPM is particularly valued as a skin penetration enhancer in transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. The synthesis and subsequent purification of IPM are critical to minimize impurities that could affect its performance and safety in final formulations.

Synthesis of this compound

The industrial production of IPM is primarily achieved through the esterification of myristic acid with isopropanol. This reversible reaction is typically catalyzed by an acid or an enzyme, with the removal of water to drive the equilibrium towards the formation of the ester.

Chemical Synthesis: Acid-Catalyzed Esterification

Acid-catalyzed esterification is a conventional and widely used method for IPM synthesis. Strong acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts. Heterogeneous catalysts, such as acidic ion-exchange resins, are also employed to simplify catalyst removal.

Experimental Protocol: Esterification using p-Toluenesulfonic Acid

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine myristic acid and isopropanol. A molar excess of isopropanol (e.g., a 3.5:1 to 15:1 molar ratio of isopropanol to myristic acid) is used to shift the reaction equilibrium towards the product.

-

Catalyst Addition: Add p-toluenesulfonic acid (typically 1-5% by weight of myristic acid) to the reaction mixture.

-

Reaction: Heat the mixture to reflux, with typical reaction temperatures ranging from 100°C to 150°C. The water formed during the reaction is continuously removed by azeotropic distillation with isopropanol and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.

-

Catalyst Neutralization: After cooling the reaction mixture, neutralize the acidic catalyst with a base, such as a 10% sodium carbonate (Na₂CO₃) aqueous solution.

-

Purification: The crude IPM is then subjected to purification steps as detailed in Section 3.

Enzymatic Synthesis: A Greener Approach

Enzymatic synthesis of IPM using lipases offers a more environmentally friendly alternative to chemical methods, with milder reaction conditions and higher specificity, resulting in a purer product with fewer byproducts. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are frequently used due to their stability and reusability.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactant and Enzyme Preparation: In a temperature-controlled stirred-tank reactor, combine myristic acid and isopropanol. A high molar ratio of isopropanol to myristic acid (e.g., 15:1) can create a single-phase reaction medium.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 4% w/w) to the mixture.

-

Reaction: Maintain the reaction temperature at a milder condition, typically around 60°C, with continuous agitation (e.g., 150 rpm). The reaction is carried out for a specified duration, which can range from a few hours to over 24 hours, to achieve high conversion.

-

Water Removal: To drive the reaction to completion, water can be removed from the reaction medium using molecular sieves or by conducting the reaction under vacuum.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration for reuse.

-

Product Isolation: The excess isopropanol is removed by distillation. The resulting product is a high-purity IPM.

| Synthesis Method | Advantages | Disadvantages |

| Acid-Catalyzed | Faster reaction rates, lower catalyst cost. | Harsh reaction conditions (high temperature), formation of colored impurities, difficult catalyst removal (for homogeneous catalysts), and potential for side reactions. |

| Enzymatic | High specificity leading to higher purity, milder reaction conditions, environmentally friendly ("green" synthesis), and easy catalyst recovery and reuse (for immobilized enzymes). | Slower reaction rates, higher catalyst cost. |

Purification of this compound

To achieve the high purity required for pharmaceutical and cosmetic applications, crude IPM must undergo several purification steps.

Experimental Protocol: Purification of Crude IPM

-

Washing: The crude IPM is first washed with water to remove any residual catalyst and other water-soluble impurities. If an acid catalyst was used, a wash with a dilute base solution (e.g., 10% Na₂CO₃) is necessary for neutralization, followed by washing with water until the washings are neutral.

-

Dealcoholysis: The excess isopropanol is removed from the esterification product, typically through distillation.

-

Deodorization and Decoloring: The washed IPM may be treated with activated carbon to remove colored impurities and odorous compounds.

-

Distillation: The final step is vacuum distillation to obtain high-purity IPM. The distillation is carried out under reduced pressure to lower the boiling point and prevent thermal decomposition.

-

Recovery of Unreacted Myristic Acid: In some processes, unreacted myristic acid can be recovered by cooling the mixture to a low temperature (around 0°C) to solidify the myristic acid (melting point ≈ 54.4°C), which can then be separated by centrifugation.

Characterization of High-Purity this compound

A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the synthesized IPM.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of IPM and identifying any volatile impurities. The retention time of the main peak is compared with a reference standard to identify IPM, and the peak area provides a quantitative measure of its purity. The mass spectrum provides structural information for confirmation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the IPM sample in a suitable solvent like n-hexane or isopropanol.

-

GC System: A typical gas chromatograph is equipped with a flame-ionization detector (FID) and a capillary column (e.g., DB-624).

-

Chromatographic Conditions:

-

Carrier Gas: Nitrogen or Helium.

-

Injection Volume: 1-5 µL.

-

Injector Temperature: 240°C.

-

Oven Temperature Program: Start at 90°C, ramp up to 210°C at a rate of 2°C/min, and hold at 210°C for 8 minutes.

-

Detector Temperature: 280°C.

-

-

Data Analysis: The purity is calculated from the peak area of IPM relative to the total peak area of all components in the chromatogram.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the IPM molecule, confirming the ester linkage.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the liquid IPM sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The FT-IR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Spectral Interpretation: The presence of a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group, and bands in the region of 1250-1100 cm⁻¹ for the C-O stretching, confirms the synthesis of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity and purity of the IPM.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a small amount of the IPM sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum using a standard NMR spectrometer.

-

Spectral Interpretation: The chemical shifts (δ) and splitting patterns of the protons are analyzed to confirm the structure of IPM.

| Parameter | Technique | Expected Result for High-Purity IPM |

| Purity | GC-MS | > 98% |

| Identity | FT-IR | Strong C=O stretch at ~1735 cm⁻¹, C-O stretch at ~1250-1100 cm⁻¹ |

| Structure | ¹H NMR (in CDCl₃) | δ ~5.0 ppm (septet, 1H, -CH(CH₃)₂), δ ~2.2 ppm (triplet, 2H, -CH₂COO-), δ ~1.2 ppm (doublet, 6H, -CH(CH₃)₂), δ ~1.2-1.6 ppm (multiplet, 22H, aliphatic chain), δ ~0.8 ppm (triplet, 3H, terminal -CH₃) |

| Acid Value | Titration | < 1 mg KOH/g |

| Saponification Value | Titration | 202-212 mg KOH/g |

| Refractive Index | Refractometer | 1.432-1.436 at 20°C |

| Specific Gravity | Densitometer | 0.846-0.854 at 25°C |

Workflow for Synthesis and Characterization of this compound

The following diagram illustrates the logical workflow from raw materials to the final, characterized high-purity this compound.

Caption: Workflow for the synthesis, purification, and characterization of high-purity this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. MYRISTIC ACID ISOPROPYL ESTER - Ataman Kimya [atamanchemicals.com]

- 3. The Science Behind this compound: Structure, Function, and Applications | Niran Chemical [niranchemical.com]

- 4. This compound | 110-27-0 [chemicalbook.com]

- 5. imarcgroup.com [imarcgroup.com]

An In-depth Technical Guide to the Interaction of Isopropyl Myristate with Stratum Corneum Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl Myristate (IPM) is a widely utilized penetration enhancer in topical and transdermal drug delivery systems. Its efficacy is primarily attributed to its interaction with the lipids of the stratum corneum (SC), the outermost layer of the epidermis and the principal barrier to percutaneous absorption. This technical guide provides a comprehensive overview of the molecular interactions between IPM and SC lipids. It delves into the mechanisms of action, supported by quantitative data from key analytical techniques, and presents detailed experimental protocols for researchers in the field. This guide aims to be an essential resource for scientists and professionals involved in the research and development of topical and transdermal formulations.

Introduction: this compound and the Stratum Corneum Barrier

The stratum corneum is a unique biological membrane composed of anucleated corneocytes embedded in a continuous intercellular lipid matrix. This lipid matrix, primarily consisting of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar structures, forming the primary barrier against the penetration of exogenous substances.

This compound (IPM), the ester of isopropyl alcohol and myristic acid, is a non-polar emollient and solvent. Its chemical structure allows it to effectively interact with and modify the properties of the lipophilic SC lipid matrix, thereby enhancing the penetration of co-administered active pharmaceutical ingredients (APIs).[1] Understanding the precise nature of this interaction is crucial for the rational design of effective and safe transdermal drug delivery systems.

Mechanism of Action: How this compound Interacts with Stratum Corneum Lipids

The penetration-enhancing effect of this compound is not attributed to a single mechanism but rather a combination of biophysical interactions with the stratum corneum lipids. The primary mechanisms are detailed below.

Intercalation and Disruption of Lipid Lamellae

IPM, being a lipophilic molecule, readily partitions into the hydrophobic intercellular lipid domains of the stratum corneum.[2] Its branched isopropyl group and flexible myristoyl chain are thought to prevent the highly ordered, dense packing of the endogenous SC lipids.[3][4] This intercalation leads to a disruption of the lamellar structure, creating more fluid and disordered regions within the lipid bilayers.[5] Neutron diffraction studies have shown that IPM can cause phase segregation within the SC lipid model membranes, indicating it does not mix uniformly and instead creates distinct, perturbed domains.

Fluidization of the Lipid Matrix

Several studies utilizing techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) have demonstrated that IPM can fluidize the SC lipids. This is evidenced by a decrease in the phase transition temperatures of the lipids and an increase in the conformational disorder of their hydrocarbon chains. A more fluid lipid matrix presents a less tortuous and more permeable pathway for drug molecules to diffuse through.

Extraction of Intercellular Lipids

There is evidence to suggest that IPM may also act by extracting some of the intercellular lipids from the stratum corneum. This would create voids or channels within the lipid matrix, further reducing its barrier function and facilitating drug permeation.

The culmination of these interactions is an increase in the permeability of the stratum corneum to a wide range of drug molecules.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies investigating the effect of this compound on stratum corneum properties and drug permeation.

Table 1: Effect of this compound on the Permeability of Various Drugs

| Drug | Model System | IPM Concentration | Permeability Coefficient (cm/h) x 10⁻⁴ | Enhancement Ratio (ER) | Reference |

| Naproxen | Shed snake skin | Control | 1.4 | - | |

| IPM | 36.2 | 25.9 | |||

| Hydrocortisone | Human SC | WHS | 0.23 (Permeation Rate µg/cm²/h) | - | |

| WHS + 5% IPM | 0.15 (Permeation Rate µg/cm²/h) | 0.65 | |||

| Meloxicam | Transdermal Patch | 0% IPM | 78.85 (Flux µg/cm²/h) | - | |

| 10% IPM | 83.79 (Flux µg/cm²/h) | 1.06 | |||

| 5-Fluorouracil | Excised human SC | Control | 0.82 x 10⁻⁴ cm/h | - | |

| 5% IPM | 2.46 x 10⁻⁴ cm/h | 3.0 |

WHS: Water-containing hydrophilic ointment

Table 2: Effect of this compound on Stratum Corneum Lipid Properties (Qualitative and Quantitative)

| Analytical Technique | Parameter | Observation with IPM | Reference |

| DSC | Phase Transition Temperature | Decrease in transition temperatures of SC lipids. | |

| Enthalpy of Transition | Reduction in enthalpy, indicating less energy required to disrupt lipid packing. | ||

| WAXD/SAXD | Lamellar Spacing (d-spacing) | IPM incorporation results in more densely packed bilayer lipids. | |

| Unaffected long distance spacing, suggesting integration into lipophilic regions. | |||

| Neutron Diffraction | Lamellar Assembly | Bilayer perturbation and disordering. Phase segregation. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IPM-SC lipid interactions.

Differential Scanning Calorimetry (DSC)

Objective: To investigate the effect of IPM on the thermotropic phase behavior of stratum corneum lipids.

Methodology:

-

Sample Preparation:

-

Excise human or animal stratum corneum.

-

Hydrate the SC samples in a controlled humidity chamber or by immersion in a buffer solution.

-

Treat the hydrated SC samples with IPM (e.g., by immersion for a specified time at a controlled temperature).

-

Carefully blot the treated SC to remove excess IPM.

-

Hermetically seal small, weighed amounts of the treated and untreated (control) SC in aluminum DSC pans. An empty pan is used as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a starting temperature (e.g., 25°C).

-

Heat the samples at a constant rate (e.g., 5-10°C/min) to a final temperature (e.g., 120°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the lipid phase transitions.

-

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Objective: To assess changes in the conformational order and packing of SC lipids upon treatment with IPM.

Methodology:

-

Sample Preparation:

-

Prepare isolated SC sheets or use full-thickness skin.

-

Mount the skin sample on the ATR crystal with the SC side in direct contact.

-

Acquire a baseline spectrum of the untreated SC.

-

Apply IPM to the SC surface and allow it to penetrate for a defined period.

-

-

FTIR Analysis:

-

Acquire FTIR spectra over a specific wavenumber range (e.g., 4000-650 cm⁻¹).

-

Focus on the C-H stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹) and the CH₂ scissoring band (around 1465 cm⁻¹) which are sensitive to the conformational order of the lipid acyl chains.

-

Analyze the spectra for shifts in peak positions and changes in peak widths. A shift to higher wavenumbers in the C-H stretching bands indicates a more disordered or fluid state of the lipids.

-

X-ray Diffraction (Small-Angle and Wide-Angle)

Objective: To determine the effect of IPM on the lamellar organization and lateral packing of SC lipids.

Methodology:

-

Sample Preparation:

-

Hydrate isolated SC samples.

-

Treat the SC with IPM for a specified duration.

-

Mount the treated and untreated SC samples in a sample holder suitable for X-ray diffraction.

-

-

X-ray Diffraction Analysis:

-

Small-Angle X-ray Diffraction (SAXD): Use SAXD to investigate the long-range lamellar organization of the intercellular lipids. The diffraction patterns will show peaks corresponding to the repeating lamellar distances (d-spacing).

-

Wide-Angle X-ray Diffraction (WAXD): Use WAXD to examine the short-range lateral packing of the lipid hydrocarbon chains. The presence of sharp peaks around 0.41 nm and 0.37 nm indicates orthorhombic packing, while a broad peak around 0.42 nm suggests a more disordered hexagonal or liquid crystalline phase.

-

Analyze the diffraction patterns to determine changes in lamellar spacing and the type of lateral packing.

-

In Vitro Skin Permeation Studies using Franz Diffusion Cells

Objective: To quantify the effect of IPM on the transdermal permeation of a specific drug.

Methodology:

-

Skin Preparation:

-

Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) or use human cadaver skin.

-

Dermatomed to a specific thickness.

-

-

Franz Diffusion Cell Setup:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 32°C to mimic physiological conditions.

-

Ensure the system is continuously stirred.

-

-

Permeation Experiment:

-

Apply the drug formulation containing IPM (test) and a control formulation without IPM to the skin surface in the donor chamber.

-

At predetermined time intervals, withdraw samples from the receptor fluid and replace with an equal volume of fresh receptor fluid.

-

-

Sample Analysis and Data Calculation:

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative amount of drug permeated per unit area over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the permeability coefficient (Kp) and the enhancement ratio (ER = Jss with enhancer / Jss without enhancer).

-

Visualizations

Proposed Mechanism of this compound Interaction with Stratum Corneum Lipids

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of stratum corneum structure in reconstructed epidermis by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATR-FTIR spectroscopy: a chemometric approach for studying the lipid organisation of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the influence of the penetration enhancer this compound on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of Isopropyl Myristate in Common Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl myristate (IPM), the ester of isopropanol and myristic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its properties as an emollient, penetration enhancer, and non-greasy solvent make it a valuable component in topical formulations, including creams, lotions, and transdermal delivery systems.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, ensuring product stability, efficacy, and aesthetic appeal.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and formulation science. The guide presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and offers a theoretical framework for understanding the observed solubility behavior.

Understanding this compound's Solubility: A Molecular Perspective

This compound (C₁₇H₃₄O₂) is a non-polar molecule with a significant hydrophobic chain derived from myristic acid. The ester group introduces a degree of polarity, but the molecule's overall character is dominated by its long alkyl chain. This structure dictates its solubility based on the principle of "like dissolves like." Consequently, IPM exhibits high solubility in non-polar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible.[3]

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP). These parameters consider the energy of dispersion (δD), polar (δP), and hydrogen bonding (δH) forces within a molecule.[4] The HSP values for this compound are:

-

δD (Dispersion): 15.91 MPa½

-

δP (Polar): 2.12 MPa½

-

δH (Hydrogen Bonding): 2.76 MPa½

Solvents with HSP values similar to those of IPM are more likely to be good solvents for it. The relatively low polar and hydrogen bonding parameters confirm its predominantly non-polar nature.

References

An In-depth Technical Guide on Isopropyl Myristate's Role in Disrupting Lipid Bilayer Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl myristate (IPM), a fatty acid ester renowned for its emollient properties, is a cornerstone of topical and transdermal formulations. Its efficacy as a penetration enhancer is fundamentally linked to its ability to transiently disrupt the highly organized structure of the lipid bilayer, particularly within the stratum corneum (SC) of the skin. This technical guide delves into the core mechanisms of IPM's interaction with lipid bilayers, presenting quantitative data from key biophysical techniques, detailed experimental protocols, and visualizations of the molecular interactions and resulting signaling cascades. By providing a comprehensive overview of the current scientific understanding, this document aims to equip researchers and formulation scientists with the knowledge to rationally design more effective drug delivery systems.

Introduction

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to the percutaneous absorption of xenobiotics. This barrier function is principally attributed to its unique "brick and mortar" structure, where corneocytes (the "bricks") are embedded in a continuous intercellular lipid matrix (the "mortar"). This lipid matrix, predominantly composed of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar bilayers. The integrity of these bilayers is paramount for maintaining the skin's barrier function.[1]

Penetration enhancers, such as this compound (IPM), facilitate the passage of active pharmaceutical ingredients (APIs) across this barrier by reversibly perturbing the structure of the intercellular lipid matrix.[2] IPM, an ester of isopropanol and myristic acid, is a lipophilic and non-polar molecule that readily partitions into the hydrophobic lipid bilayers of the stratum corneum.[2] Its mechanism of action is multifaceted, involving an increase in lipid fluidity, disruption of the ordered lipid packing, and the induction of phase separation within the lipid lamellae.[3][4] This guide will explore these mechanisms in detail, supported by experimental evidence.

Mechanisms of this compound-Induced Lipid Bilayer Disruption

The interaction of IPM with the stratum corneum lipids is a complex process that leads to a temporary and reversible compromise of the skin's barrier function. The primary mechanisms are detailed below.

Intercalation and Increased Fluidity

Due to its lipophilic nature, IPM readily integrates into the lipid bilayer of the stratum corneum. Its branched isopropyl group and flexible myristoyl chain are thought to insert between the highly ordered lipid chains of the native bilayer. This intercalation disrupts the tight, quasicrystalline packing of the ceramides, cholesterol, and fatty acids, leading to an increase in the fluidity of the lipid matrix. This fluidization effect creates transient "pores" or channels within the bilayer, through which drug molecules can more easily diffuse.

Disruption of Lamellar and Lateral Packing

The highly ordered structure of the stratum corneum lipids is characterized by both lamellar and lateral packing. The lipids form multiple stacked bilayers (lamellar organization), and within each bilayer, the hydrocarbon chains are densely packed in an orthorhombic or hexagonal lattice (lateral organization). IPM disrupts both levels of this organization. Neutron and X-ray diffraction studies have shown that IPM perturbs the regular stacking of the lipid lamellae and can lead to a decrease in the overall order of the lipid chains.

Phase Segregation

A key finding from neutron diffraction studies is that IPM can induce phase segregation within the stratum corneum lipid model membranes. Instead of forming a homogenous mixture, the introduction of IPM leads to the formation of distinct lipid phases with different structural properties. One of these phases is a more disordered, fluid phase that is enriched with IPM. This phase coexists with a more ordered phase that retains some of the characteristics of the native lipid bilayer. The formation of these separate, more permeable domains is believed to be a significant contributor to IPM's penetration-enhancing effect.

Quantitative Analysis of Lipid Bilayer Disruption

The effects of this compound on the structure of lipid bilayers have been quantified using various biophysical techniques. This section summarizes key quantitative findings.

| Experimental Technique | Parameter Measured | Control (No IPM) | With 10 wt% IPM | Reference |

| Neutron Diffraction | Lamellar Repeat Distance (d-spacing) | 45.6 Å (single phase) | Phase A: 46.8 Å, Phase B: 42.8 Å | Engelbrecht et al., 2012 |

| ATR-FTIR Spectroscopy | CH₂ Symmetric Stretching Frequency (νsCH₂) | ~2850 cm⁻¹ (ordered) | Increase in wavenumber (more disordered) | Not specified in a table |

| Differential Scanning Calorimetry (DSC) | Main Lipid Transition Temperature (Tm) | ~65-75 °C | Decrease in Tm | Not specified in a table |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with stratum corneum lipid models.

Neutron Diffraction of Oriented SC Lipid Model Membranes

This protocol is based on the methodology described by Engelbrecht et al., 2012.

Objective: To determine the effect of IPM on the lamellar structure of a stratum corneum lipid model.

Materials:

-

Ceramide AP (CER[AP])

-

Cholesterol (CHOL)

-

Palmitic Acid (PA)

-

Cholesterol Sulfate (ChS)

-

This compound (IPM)

-

Deuterated this compound (IPM-d3) for localization studies

-

Organic solvents (e.g., chloroform/methanol mixture)

-

Silicon wafers

-

Hydration buffer (e.g., pH 9.6)

Procedure:

-

Lipid Mixture Preparation: Prepare a quaternary mixture of CER[AP], CHOL, PA, and ChS in a physiologically relevant ratio (e.g., 19.5:22.5:13.5:4.5 wt%). Add 10 wt% IPM or IPM-d3 to the lipid mixture.

-

Sample Deposition: Dissolve the lipid mixture in an appropriate organic solvent. Deposit the solution onto clean silicon wafers and allow the solvent to evaporate completely.

-

Annealing: Anneal the lipid films by heating them to 75°C and then cooling them to room temperature in a water-saturated atmosphere.

-

Hydration: Hydrate the lipid films with a buffer solution for a short period (e.g., 5 minutes).

-

Neutron Diffraction Measurement:

-

Mount the hydrated samples in a neutron diffractometer (e.g., D16 at the Institut Laue-Langevin).

-

Control the temperature (e.g., 32°C) and relative humidity.

-

Record the neutron diffraction patterns.

-

-

Data Analysis:

-

Analyze the diffraction patterns to identify Bragg peaks corresponding to the lamellar repeat distances (d-spacing) of the lipid phases.

-

For deuterated samples, calculate the difference in scattering profiles to determine the localization of IPM within the bilayer.

-

Experimental Workflow for Neutron Diffraction

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To assess changes in the conformational order (fluidity) of the lipid acyl chains in the stratum corneum upon treatment with IPM.

Materials:

-

Isolated human or porcine stratum corneum, or a dried film of a stratum corneum lipid model.

-

This compound solution.

-

ATR-FTIR spectrometer with a suitable crystal (e.g., diamond or zinc selenide).

Procedure:

-

Sample Preparation: Mount the stratum corneum sample or the lipid film onto the ATR crystal.

-

Baseline Spectrum: Record a baseline spectrum of the untreated sample.

-

IPM Treatment: Apply a solution of IPM to the sample surface and allow it to penetrate for a defined period.

-

Post-Treatment Spectrum: Record the spectrum of the IPM-treated sample.

-

Data Analysis:

-

Focus on the C-H stretching vibration region of the spectrum (~2800-3000 cm⁻¹).

-

Specifically, analyze the peak position of the symmetric (νsCH₂) and asymmetric (νasCH₂) methylene stretching bands, typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively.

-

An increase in the wavenumber (a shift to higher frequencies) of these peaks indicates a decrease in the conformational order of the lipid acyl chains, which corresponds to an increase in lipid fluidity.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of IPM on the phase transition temperatures of stratum corneum lipids.

Materials:

-

Isolated and hydrated stratum corneum or a hydrated stratum corneum lipid model.

-

This compound.

-

DSC instrument with hermetically sealed aluminum pans.

Procedure:

-

Sample Preparation: Accurately weigh the hydrated lipid sample into a DSC pan. Add a defined amount of IPM. Seal the pan hermetically to prevent water loss during heating.

-

DSC Measurement:

-

Place the sample pan and a reference pan (containing the same buffer) into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) over a temperature range that encompasses the lipid phase transitions (e.g., 20-100°C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic peaks, which correspond to lipid phase transitions.

-

Determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the transitions.

-

A lowering of the Tm and a broadening of the transition peak in the presence of IPM indicate a disruption of the ordered lipid packing and an increase in lipid fluidity.

-

Signaling Pathways Affected by Lipid Bilayer Disruption

The disruption of the stratum corneum's lipid barrier by agents like this compound can trigger cellular signaling responses in the underlying viable epidermis, aimed at restoring barrier homeostasis. Additionally, severe disruption can lead to oxidative stress and inflammatory signaling.

Barrier Repair Signaling: PPAR and LXR Activation

The skin possesses a remarkable ability to sense a breach in its barrier and initiate a repair process. This process involves the increased synthesis of barrier lipids (ceramides, cholesterol, and fatty acids) and the accelerated differentiation of keratinocytes. Key regulators of this response are the nuclear hormone receptors, Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).

When the lipid barrier is disrupted, there is an altered flux of water and ions, and potentially a change in the concentration of endogenous lipid signaling molecules. This can lead to the activation of PPARs and LXRs in the keratinocytes of the viable epidermis. Activated PPARs and LXRs then transcriptionally upregulate genes involved in lipid synthesis and the formation of lamellar bodies, the cellular organelles that deliver lipids to the extracellular space to form the barrier.

Barrier Repair Signaling Pathway

Oxidative Stress and Inflammatory Signaling

Severe or prolonged disruption of the lipid bilayer can lead to the generation of reactive oxygen species (ROS) and lipid peroxidation. The products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), can act as signaling molecules that activate pro-inflammatory pathways.

In keratinocytes, these lipid peroxidation products can activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), as well as Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, contributing to a localized inflammatory response.

Oxidative Stress Signaling Pathway

Conclusion

This compound is a highly effective penetration enhancer that functions by transiently and reversibly disrupting the complex and ordered structure of the stratum corneum lipid bilayer. Through mechanisms of intercalation, fluidization, and phase segregation, IPM creates temporary pathways for the enhanced permeation of topically applied active ingredients. The biophysical changes induced by IPM can be quantitatively assessed using techniques such as neutron diffraction, ATR-FTIR, and DSC. Furthermore, the disruption of the skin's barrier can trigger homeostatic repair mechanisms mediated by PPAR and LXR signaling, while excessive disruption can lead to oxidative stress and inflammatory responses. A thorough understanding of these molecular interactions and signaling sequelae is critical for the development of safe and effective transdermal drug delivery systems and advanced cosmetic formulations. Future research should focus on obtaining more granular quantitative data on the effects of varying IPM concentrations and exploring the precise molecular triggers that link lipid bilayer disorganization to specific downstream signaling events.

References

- 1. ucm.es [ucm.es]

- 2. Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATR-FTIR spectroscopy: a chemometric approach for studying the lipid organisation of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Isopropyl Myristate in Cream Formulations by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Isopropyl Myristate (IPM) in semi-solid cream formulations. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, formulation development, and stability testing. The protocol employs a C18 column with isocratic elution and UV detection at a low wavelength, ensuring sensitivity and specificity. The sample preparation involves a straightforward solvent extraction procedure to efficiently isolate IPM from the complex cream matrix. All validation parameters, including linearity, accuracy, precision, and specificity, are presented in clearly structured tables.

Introduction

This compound is a widely used ester in the pharmaceutical and cosmetic industries, functioning as an emollient, penetration enhancer, and solvent in topical formulations.[1] Its concentration directly impacts the physicochemical properties and efficacy of the final product. Therefore, a precise and reliable analytical method for its quantification in cream bases is essential for ensuring product quality and consistency. This application note presents a complete protocol for the determination of IPM in creams using RP-HPLC with UV detection.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Isopropanol (HPLC grade)

-

This compound reference standard (≥98% purity)

-

Chromatographic Conditions

The separation and quantification of this compound were achieved under the following isocratic conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detector Wavelength | 210 nm |

| Run Time | Approximately 10 minutes |

Rationale for Wavelength Selection: this compound lacks a significant chromophore, making UV detection challenging. However, the ester carbonyl group exhibits absorbance at low UV wavelengths. A wavelength of 210 nm was selected to provide adequate sensitivity for quantification.[2][3]

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with isopropanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are to be used for generating the calibration curve.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 1.0 g of the cream formulation into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of isopropanol to the centrifuge tube. Vortex vigorously for 5 minutes to disperse the cream and dissolve the this compound.

-

Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of IPM from the cream matrix.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 20 minutes to precipitate insoluble excipients.

-

Dilution: Carefully transfer a 1.0 mL aliquot of the supernatant to a 10 mL volumetric flask and dilute to volume with the mobile phase.

-

Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity

The specificity of the method was evaluated by analyzing a placebo cream formulation (containing all excipients except IPM) and comparing the chromatogram with that of a spiked sample. No interfering peaks were observed at the retention time of this compound, confirming the method's specificity.

Linearity

The linearity was assessed by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Parameter | Result |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Accuracy (Recovery)

Accuracy was determined by spiking a placebo cream with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the expected sample concentration). The recovery was calculated for each level.

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD (n=3) |

| 80% | 80 | 79.2 | 99.0 | 0.8 |

| 100% | 100 | 101.5 | 101.5 | 0.5 |

| 120% | 120 | 118.8 | 99.0 | 0.7 |

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate samples of the cream were prepared and analyzed on the same day.

-

Intermediate Precision: The analysis was repeated by a different analyst on a different day.

| Precision Type | %RSD of IPM Assay (n=6) |

| Repeatability | < 2.0% |

| Intermediate Precision | < 2.0% |

Results and Discussion

A typical chromatogram of this compound standard shows a sharp, well-defined peak with a retention time of approximately 6.5 minutes under the specified chromatographic conditions. The developed sample preparation procedure effectively extracts IPM from the cream matrix with minimal interference from excipients. The validation data demonstrates that the method is linear, accurate, and precise for the intended purpose of quantifying this compound in cream formulations.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quality control analysis of this compound in cream formulations. The method is simple, rapid, and reliable, providing accurate and reproducible results.

Experimental Workflow and Diagrams

Caption: Experimental workflow for HPLC quantification of this compound in creams.

References

Application Notes and Protocols for Stable Isopropyl Myristate-Based Gels in Topical Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of stable topical gels formulated with Isopropyl Myristate (IPM). This document includes detailed experimental protocols, data presentation guidelines, and visual workflows to assist in the formulation, characterization, and stability assessment of IPM-based gels for therapeutic use.

Introduction

This compound (IPM) is a non-greasy emollient that is readily absorbed by the skin, making it an excellent vehicle for topical drug delivery.[1][2] It functions as a penetration enhancer, increasing the bioavailability of active pharmaceutical ingredients (APIs) in topical and transdermal applications.[1][3][4] IPM is resistant to oxidation and hydrolysis, contributing to the stability of formulations. This document outlines the development of stable IPM-based gels, which offer a promising platform for the localized and systemic delivery of therapeutic agents.

Formulation Development

The development of a stable IPM-based gel involves the careful selection of a gelling agent, co-solvents, and other excipients to achieve the desired physicochemical properties and therapeutic performance. Carbopol® polymers are frequently used as gelling agents in such formulations.

Table 1: Example Formulations of this compound-Based Gels

| Component | Formulation 1 (Microemulsion Gel) | Formulation 2 (Carbopol Gel for Testosterone) | Formulation 3 (Antifungal Solution) |

| This compound (IPM) | Varies | 0% - 3% | Varies |

| Gelling Agent | Polysorbate 80 | Carbopol® | - |

| Active Ingredient | Not Specified | Testosterone | Tolnaftate (1%) |

| Co-surfactant/Solvent | Glycerol | Ethanol | Isopropyl Alcohol, Polyethylene Glycol (PEG-400) |

| Aqueous Phase | Water | - | - |

| Other Excipients | - | - | Vitamin E Succinate (0.1%), Aloe Vera Gel (0.1%) |

Experimental Protocols

Detailed methodologies for the preparation and evaluation of IPM-based gels are crucial for ensuring reproducibility and product quality.

Protocol 1: Preparation of an this compound-Based Carbopol Gel

This protocol describes the preparation of a gel using Carbopol as the gelling agent, suitable for incorporating a variety of active pharmaceutical ingredients.

Materials:

-

This compound (IPM)

-

Carbopol® 934P

-

Ethanol

-

Propylene Glycol

-

Active Pharmaceutical Ingredient (API)

-

Triethanolamine

-

Purified Water

Procedure:

-

Disperse the required amount of Carbopol® 934P in purified water with constant stirring until a uniform dispersion is formed.

-

In a separate container, dissolve the API in a mixture of ethanol, propylene glycol, and this compound.

-

Slowly add the API solution to the Carbopol® dispersion with continuous mixing.

-

Neutralize the dispersion by adding triethanolamine dropwise until a transparent gel is formed and the desired pH is achieved.

-

Allow the gel to stand for 24 hours to ensure complete hydration of the polymer and to remove any entrapped air bubbles.

Protocol 2: Physicochemical Characterization of the Gel

1. Visual Inspection: Visually inspect the prepared gel for color, homogeneity, and the presence of any particulate matter.

2. pH Measurement: Measure the pH of the gel using a calibrated digital pH meter. Dissolve 1 gram of the gel in a suitable solvent and measure the pH of the resulting solution.

3. Spreadability Test: Place 0.5 g of the gel within a pre-marked 2 cm diameter circle on a glass plate. Place a second glass plate on top and apply a 500 g weight for 10 minutes. Measure the increase in the diameter of the gel to determine its spreadability.

4. Viscosity Measurement: Determine the viscosity of the gel using a Brookfield Viscometer. The viscosity is a critical parameter that can influence the release of the drug from the formulation.

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for assessing the release of the active ingredient from the gel formulation using a Franz diffusion cell.

Materials:

-

Franz diffusion cell apparatus

-

Synthetic membrane (e.g., mixed cellulose esters)

-

Phosphate buffer (pH 7.4) as the dissolution medium

-

Gel formulation

Procedure:

-

Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

-

Place a known quantity (e.g., 0.5 g) of the gel on the membrane in the donor compartment.

-

Fill the receptor compartment with phosphate buffer (pH 7.4).

-

Maintain the temperature of the receptor medium at 37 ± 1°C and stir continuously.

-

Withdraw samples from the receptor compartment at predetermined time intervals and replace with an equal volume of fresh buffer.

-

Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV spectroscopy or HPLC).

-

Calculate the cumulative amount of drug released over time.

Protocol 4: Stability Testing

Stability studies are essential to ensure the quality, safety, and efficacy of the topical product throughout its shelf life. These studies should be conducted according to ICH guidelines.

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Freeze-Thaw Cycling: Alternate between 4°C and 40°C for a specified number of cycles.

Parameters to be Monitored:

-

Physical appearance (color, odor, homogeneity)

-

pH

-

Viscosity

-

Drug content (assay of API)

-

Formation of impurities or degradation products

-

Microbiological assessment

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 2: Physicochemical Properties of IPM-Based Gel Formulations

| Formulation Code | Appearance | pH | Viscosity (cP) | Spreadability (cm) | Drug Content (%) |

| F1 | Colorless, Clear | 6.5 ± 0.2 | 15000 ± 500 | 5.5 ± 0.3 | 99.5 ± 0.5 |

| F2 | Colorless, Clear | 6.6 ± 0.1 | 16500 ± 450 | 5.2 ± 0.2 | 99.8 ± 0.4 |

| F3 | Colorless, Clear | 6.4 ± 0.2 | 14000 ± 600 | 5.8 ± 0.4 | 99.2 ± 0.6 |

Table 3: In Vitro Drug Release Profile

| Time (hours) | Formulation F1 (% Cumulative Release) | Formulation F2 (% Cumulative Release) | Formulation F3 (% Cumulative Release) |

| 1 | 15.2 ± 1.1 | 12.8 ± 0.9 | 18.5 ± 1.5 |

| 2 | 28.9 ± 2.3 | 25.1 ± 1.8 | 32.4 ± 2.1 |

| 4 | 45.6 ± 3.1 | 40.2 ± 2.5 | 50.1 ± 3.5 |

| 6 | 62.3 ± 4.5 | 55.7 ± 3.9 | 68.9 ± 4.2 |

| 8 | 75.1 ± 5.2 | 68.4 ± 4.8 | 80.3 ± 5.1 |

| 12 | 88.9 ± 6.1 | 82.1 ± 5.5 | 92.5 ± 6.3 |

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of the development and evaluation process.

Caption: Workflow for the development and evaluation of IPM-based topical gels.

Caption: Workflow for conducting stability studies of topical gels.

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl Myristate-Based Transdermal Patches

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl Myristate (IPM)-based transdermal patches. The focus is on understanding and preventing drug crystallization to ensure patch stability and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is drug crystallization and why is it a problem in transdermal patches?

A1: Drug crystallization is a phenomenon where a drug, initially dissolved in the patch's adhesive matrix, transitions into a solid, crystalline state.[1] This is a significant issue because it can negatively impact the patch's performance in several ways:

-

Reduced Bioavailability: Only dissolved drugs can be absorbed through the skin. Crystallization reduces the concentration of the dissolved drug, thereby decreasing its therapeutic effect.[2][3]

-

Altered Drug Release: The formation of crystals can significantly change the drug release profile from the patch.[4][5]

-

Compromised Adhesion: Crystals can make the patch gritty and dry, which can weaken its adhesion to the skin.

-

Physical Instability: The presence of crystals indicates physical instability of the formulation.

Q2: What is the primary role of this compound (IPM) in a transdermal patch?

A2: this compound (IPM) is a synthetic ester of isopropyl alcohol and myristic acid. It is widely used in transdermal formulations for several key functions:

-

Penetration Enhancer: IPM effectively enhances the absorption of active ingredients through the skin by disrupting the ordered lipid structure of the stratum corneum.

-

Solvent/Co-solvent: It is an excellent solvent for many lipophilic (oil-based) drugs, helping to keep them dissolved within the patch matrix.

-

Emollient: IPM provides a non-greasy, smooth feel, which can improve the cosmetic appeal and wearability of the patch.

Q3: How does IPM help in preventing drug crystallization?

A3: IPM helps prevent drug crystallization primarily by acting as a solubilizer. By increasing the solubility of the drug within the patch's adhesive matrix, it allows for a higher drug load to remain in a dissolved, molecularly dispersed state. A drug that is well-dissolved is less likely to nucleate and form crystals. Furthermore, as a penetration enhancer, IPM facilitates the transport of the drug into the skin, which can help maintain a concentration gradient that favors the dissolved state within the patch.

Q4: What are the most common causes of drug crystallization in patches?

A4: Drug crystallization is often triggered by the formulation being in a supersaturated state, where the drug concentration exceeds its saturation solubility in the polymer matrix. Key causes include:

-

High Drug Loading: Loading the patch with a drug concentration that exceeds the solubility capacity of the matrix is a primary trigger.

-

Poor Drug Solubility: The inherent low solubility of a drug in the chosen adhesive polymer can lead to crystallization, even at lower concentrations.

-

Incompatible Formulation Components: Poor compatibility between the drug, adhesive, and other excipients can reduce overall drug solubility.

-

Storage Conditions: Changes in temperature and humidity during storage can affect drug solubility and promote crystallization.

Q5: How can I visually or analytically detect drug crystallization in my patches?

A5: Several analytical techniques can be used to detect and characterize drug crystals within a transdermal patch:

-

Optical Microscopy: This is a rapid and non-destructive method for visually identifying the presence, size, and distribution of crystals.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the patch surface and cross-section, revealing the morphology of any crystals that have formed.

-

Differential Scanning Calorimetry (DSC): DSC can detect the melting of crystalline materials. The presence of a melting endotherm corresponding to the drug's melting point confirms the existence of crystals.

-

X-ray Diffraction (XRD): XRD is a definitive method to confirm the crystalline state. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials show a broad halo.

Troubleshooting Guide

Q6: I observed crystals in my patch after two weeks of storage. What are the likely causes and how can I fix it?

A6: Crystal formation during storage indicates that the drug's concentration is above its saturation solubility in the matrix under the storage conditions.

-

Immediate Troubleshooting Steps:

-

Reduce Drug Load: The simplest approach is to formulate patches with a lower drug concentration, below the saturation point.

-

Incorporate a Crystallization Inhibitor: Add polymers like Polyvinylpyrrolidone (PVP) or Soluplus. PVP has been shown to be highly effective in inhibiting crystallization for various drugs in adhesive matrices. These polymers work by preventing crystal nucleation and growth.

-

Add a Co-solvent: Incorporating a lipid-based co-solvent can significantly increase the drug's solubility in the matrix, keeping it molecularly dispersed.

-

-

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for observed drug crystallization.

Q7: My patch shows poor drug release and inconsistent adhesion. Could crystallization be the cause?

A7: Yes, both issues are classic symptoms of drug crystallization. Crystallized drugs have a significantly lower release rate compared to dissolved drugs. The physical presence of crystals can also disrupt the adhesive matrix, reducing tackiness and overall adhesion. It is recommended to analyze the patch for crystals using microscopy or DSC as a first step.

Q8: I need to formulate a patch with a high drug load. What are the best strategies to prevent crystallization?

A8: Formulating a stable, high-load patch requires a multi-faceted approach to maximize drug solubility within the matrix.

-

Use Potent Crystallization Inhibitors: Polymers such as Soluplus or PVP have been shown to maintain drug supersaturation and stability in patches with high drug loads (e.g., 80% w/w).

-

Employ Co-solvent Systems: Lipid-based co-solvents can dramatically increase the solubilization capacity of the patch matrix, allowing for higher drug loading while preventing saturation.

-